molecular formula C20H25NO2 B2718992 3-benzyl-1-cyclooctyl-4-hydroxy-2(1H)-pyridinone CAS No. 478247-80-2

3-benzyl-1-cyclooctyl-4-hydroxy-2(1H)-pyridinone

Cat. No. B2718992
CAS RN: 478247-80-2
M. Wt: 311.425
InChI Key: XYTOUBQPLURFEE-UHFFFAOYSA-N
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Description

3-Benzyl-1-cyclooctyl-4-hydroxy-2(1H)-pyridinone is a heterocyclic compound that has been extensively studied due to its potential biological activity. It has various applications in medicinal chemistry, biochemistry and pharmacology. It is an important component of many natural and synthetic drugs, and has been studied for its effects on various biochemical and physiological processes.

Scientific Research Applications

Structural and Physical Studies

Research on "3-hydroxy-2-methyl-4(1H)-pyridinones" with various substituents, including studies on their physical and structural properties, has shown that these compounds exhibit interesting characteristics such as hydrogen bonding and potential for forming complex structures. Such studies lay the groundwork for understanding how modifications in the pyridinone structure, like in "3-benzyl-1-cyclooctyl-4-hydroxy-2(1H)-pyridinone", can influence physical properties and intermolecular interactions, important for materials science and pharmaceutical applications (Nelson et al., 1988).

Synthesis and Functionalization

The synthesis and functionalization of pyridinone derivatives are crucial for creating novel compounds with potential applications in drug development and material science. Studies on "4H-Pyrano[3,2-c]pyridines" from "4-Hydroxy-6-methyl-2-pyridone" reveal methods for generating functionalized pyridine derivatives, which can serve as a basis for developing new chemical entities with specific properties (Mekheimer et al., 1997).

Ligand Behavior and Metal Interaction

Pyridinone derivatives exhibit the capability to act as ligands, forming complexes with metal ions. This property is significant for applications in coordination chemistry, where such complexes can be utilized in catalysis, environmental remediation, and as contrast agents in medical imaging. The synthesis and characterization of tetraazamacrocycle derivatives with pyridinone moieties highlight their potential in selectively binding ammonium cations, demonstrating the role of pyridinone derivatives in designing selective receptors (Formica et al., 2003).

Catalysis and Chemical Transformations

Research on pyridine derivatives, including those similar to "this compound", has explored their role in catalyzing chemical transformations. The development of templates based on pyridine for directing meta-C–H activation exemplifies the application of these compounds in facilitating selective chemical reactions, a key aspect in organic synthesis and pharmaceutical manufacturing (Chu et al., 2015).

Photophysical Properties

The photophysical properties of pyridinone derivatives make them candidates for applications in photonic and electronic materials. Studies on lanthanide-based coordination polymers assembled from derivatives of pyridinones reveal their potential in luminescent materials, which can be utilized in lighting, displays, and as sensors (Sivakumar et al., 2011).

properties

IUPAC Name

3-benzyl-1-cyclooctyl-4-hydroxypyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c22-19-13-14-21(17-11-7-2-1-3-8-12-17)20(23)18(19)15-16-9-5-4-6-10-16/h4-6,9-10,13-14,17,22H,1-3,7-8,11-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTOUBQPLURFEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)N2C=CC(=C(C2=O)CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001333232
Record name 3-benzyl-1-cyclooctyl-4-hydroxypyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001333232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821678
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

478247-80-2
Record name 3-benzyl-1-cyclooctyl-4-hydroxypyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001333232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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